molecular formula C10H10N4O B2954241 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile CAS No. 1854504-78-1

3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile

Cat. No.: B2954241
CAS No.: 1854504-78-1
M. Wt: 202.217
InChI Key: VSKNMWSTVDNTGD-UHFFFAOYSA-N
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Description

3-{2-Oxa-5-azabicyclo[221]heptan-5-yl}pyrazine-2-carbonitrile is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or the pyrazine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-Oxa-5-azabicyclo[22

Properties

IUPAC Name

3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-4-9-10(13-2-1-12-9)14-5-8-3-7(14)6-15-8/h1-2,7-8H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKNMWSTVDNTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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